molecular formula C17H15ClN2O2 B4899350 1-(4-Chlorophenyl)-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione

1-(4-Chlorophenyl)-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione

Cat. No.: B4899350
M. Wt: 314.8 g/mol
InChI Key: FKXQDOMNAFJZRR-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione is a synthetic organic compound with potential applications in various fields of scientific research. It is characterized by the presence of a pyrrolidine-2,5-dione core structure, substituted with a 4-chlorophenyl group and a 4-methylphenylamino group. This compound is of interest due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione typically involves the reaction of 4-chloroaniline with 4-methylphenyl isocyanate, followed by cyclization to form the pyrrolidine-2,5-dione ring. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Chlorophenyl)-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylphenyl)pyrrolidine-2,5-dione: Similar structure but lacks the 4-chlorophenyl group.

    1-(4-Chlorophenyl)pyrrolidine-2,5-dione: Similar structure but lacks the 4-methylphenylamino group.

    1-(4-Methylphenyl)-3-[(4-chlorophenyl)amino]pyrrolidine-2,5-dione: Similar structure but with reversed substituents.

Uniqueness

1-(4-Chlorophenyl)-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione is unique due to the specific combination of its substituents, which may confer distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(4-methylanilino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2/c1-11-2-6-13(7-3-11)19-15-10-16(21)20(17(15)22)14-8-4-12(18)5-9-14/h2-9,15,19H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXQDOMNAFJZRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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